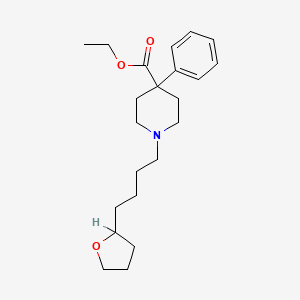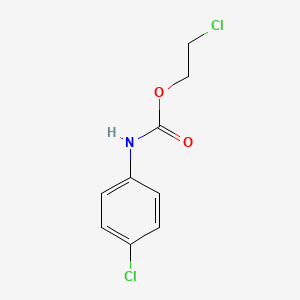
Uscharin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uscharin is a potent molluscicidal compound isolated from the latex of the plant Calotropis procera. This plant is commonly found in the deserts of Egypt and is known for its broad ovate fleshy leaves. This compound has been identified as a highly toxic substance to land snails, particularly Theba pisana, and is 128 times more toxic than methomyl, a commonly used molluscicide .
Preparation Methods
Uscharin is isolated from the latex of Calotropis procera through a series of extraction and purification steps. The latex is first collected from the plant and subjected to solvent extraction and partitioning. The active ingredient is then purified by fractional crystallization from 95% aqueous ethanol. The purity of the isolated material is monitored using thin-layer chromatography (TLC). Chemical identification is carried out using mass spectrometry, infrared spectroscopy, and proton magnetic resonance spectroscopy .
Chemical Reactions Analysis
Uscharin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mineral acids such as sulfuric acid, hydrochloric acid, and organic sulfonic acids like benzenesulfonic acid. The major products formed from these reactions include uscharidin, which is obtained by hydrolysis of this compound using acidic splitting agents .
Scientific Research Applications
Uscharin has several scientific research applications, particularly in the field of pest control. Its potent molluscicidal properties make it a valuable compound for controlling land snails that cause significant damage to ornamental plants, shrubs, vegetables, fruits, and trees. Additionally, this compound has been studied for its potential use in controlling freshwater snails that act as vectors for diseases such as fascioliasis .
Mechanism of Action
The mechanism of action of uscharin involves its interaction with the molecular targets in the snails, leading to their death. This compound is a cardenolide, a type of cardiac glycoside, which exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition disrupts the ionic balance within the cells, leading to cell death and ultimately the death of the snail .
Comparison with Similar Compounds
Uscharin is unique in its high toxicity to land snails compared to other molluscicides. Similar compounds include other cardenolides such as calotropin and uscharidin, which are also derived from Calotropis procera. this compound stands out due to its significantly higher toxicity and effectiveness in controlling snail populations .
Properties
CAS No. |
24211-81-2 |
|---|---|
Molecular Formula |
C31H41NO8S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |
InChI |
InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1 |
InChI Key |
DONIPVCAKBPJLH-IGACXKNBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Canonical SMILES |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)






![2-Thiophenecarboxamide, 3-chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[2-(methylamino)-1H-imidazol-1-yl]methyl]-](/img/structure/B3062353.png)




